![molecular formula C15H22N2O2 B3829468 1-butyryl-3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829468.png)
1-butyryl-3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
The compound “1-butyryl-3-ethyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound involves a computer-aided design, followed by molecular docking, molecular dynamics simulation, and MM/GBSA calculations . A radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound with azide by the action of sodium azide in an acetone–water mixture led to the derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a radical allyl bromination of indazol-4-one at position 7, followed by a nucleophilic substitution of the bromine atom with azide .Mechanism of Action
Future Directions
The future directions for this compound could involve further optimization of the hit, as discussed in the research . The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed, and the best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy .
properties
IUPAC Name |
1-butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-7-13(19)17-11-8-15(3,4)9-12(18)14(11)10(6-2)16-17/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWJPNCYQOOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=C(C(=O)CC(C2)(C)C)C(=N1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanoyl-3-ethyl-6,6-dimethyl-5,7-dihydroindazol-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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